molecular formula C22H25N3O2 B5414701 1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone

1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone

Cat. No.: B5414701
M. Wt: 363.5 g/mol
InChI Key: DSZWUAQFISZZAP-UHFFFAOYSA-N
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Description

Indazole derivatives, such as (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester , are of significant interest due to their wide range of biological activities. They are often used in medicinal chemistry and have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

Indazole derivatives can be synthesized through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazole derivatives can be quite complex. For example, the InChI code for (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester is 1S/C11H12N2O3/c1-15-7-3-4-9-8 (5-7)10 (13-12-9)6-11 (14)16-2/h3-5H,6H2,1-2H3, (H,12,13) .


Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives depend on their specific structure. For instance, (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester is a white solid with a molecular weight of 220.23 .

Mechanism of Action

The mechanism of action of indazole derivatives can vary greatly depending on their specific structure and the biological system they interact with. Some indazole-based compounds have been found to convert arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis .

Safety and Hazards

Safety and hazards associated with indazole derivatives can vary. For example, (1-METHYL-1H-INDAZOL-3-YL)METHANOL is reported to be irritating and may cause irritation to the eyes, skin, and respiratory system .

Future Directions

Indazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being actively researched for their potential applications in various fields, including medicinal chemistry.

Properties

IUPAC Name

1-[1-[(5-methoxy-2H-indazol-3-yl)methyl]-4-phenylpiperidin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16(26)22(17-6-4-3-5-7-17)10-12-25(13-11-22)15-21-19-14-18(27-2)8-9-20(19)23-24-21/h3-9,14H,10-13,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZWUAQFISZZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN(CC1)CC2=C3C=C(C=CC3=NN2)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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